![molecular formula C9H16ClNO3 B2890573 Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride CAS No. 2416218-47-6](/img/structure/B2890573.png)

Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

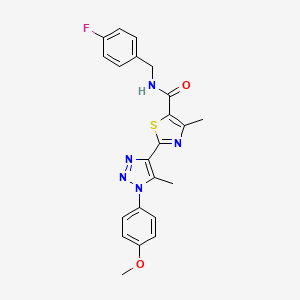

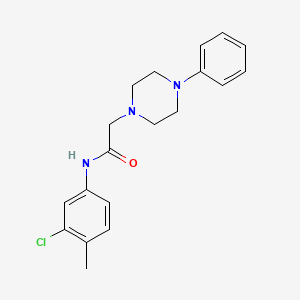

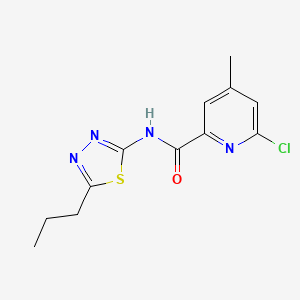

“Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of the spiro[3.3]heptane structure .

Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[3.3]heptane scaffold, which is a seven-membered ring with two bridgehead carbons . The compound also contains an amino group and a carboxylate group .Scientific Research Applications

Chemical Modification and Drug Molecule Functionalization

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules

Research has shown that alkyl moieties in drug molecules, including cyclic, linear, or branched structures, undergo metabolic hydroxy functionalization. This process modifies the hydrophobicity of alkyl moieties, transforming methyl groups into primary, secondary, or tertiary alcohols, which are often further oxidized to carboxyl groups to yield carboxy metabolites. This functionalization can significantly impact the pharmacologic activity of the parent drug, influencing the activity retention, loss, or modification. Such modifications play a crucial role in drug development, offering insights into how Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride could be utilized in modifying pharmacologic properties (B. El-Haj & S. Ahmed, 2020).

Antimicrobial Applications

Chitosan and Its Antimicrobial Potential

The study of chitosan, a biopolymer with a unique chemical structure, reveals its significant antimicrobial potential. This research underlines the importance of understanding the factors that influence antimicrobial activity and the mechanisms of action, which could be relevant for exploring the antimicrobial applications of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride. Chitosan's ability to serve as an ingredient in pharmaceutical formulations points to the broader potential for similar compounds to be used in antimicrobial systems (D. Raafat & H. Sahl, 2009).

Biomass Conversion and Drug Synthesis

Biomass-derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a key building block chemical for synthesizing a variety of value-added chemicals, including drugs. The flexibility offered by the carbonyl and carboxyl functional groups of LEV in drug synthesis suggests potential pathways for the utilization of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride in similar applications. This approach not only underscores the compound's relevance in medicinal chemistry but also highlights sustainable methodologies for drug synthesis (Mingyue Zhang et al., 2021).

Properties

IUPAC Name |

methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H/t6-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECZPINFNTWTGP-VNUWRVCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H](C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)